2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide
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Overview
Description
2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a methoxy group attached to a naphthalene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide typically involves the bromination of N-[(2-methoxynaphthalen-1-yl)methyl]acetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is typically purified through recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The acetamide group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of N-[(2-methoxynaphthalen-1-yl)methyl]acetamide derivatives with different functional groups.
Oxidation: Formation of 2-methoxynaphthalene-1-carboxylic acid or 2-methoxynaphthalene-1-aldehyde.
Reduction: Formation of N-[(2-methoxynaphthalen-1-yl)methyl]amine.
Scientific Research Applications
2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, leading to inhibition or activation of specific biochemical pathways. The acetamide group may also contribute to its binding properties and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-bromophenyl)-N-(2-methoxynaphthalen-1-yl)acetamide
- 2-Bromo-N-(2-methoxynaphthalen-1-yl)acetamide
- N-(2-methoxynaphthalen-1-yl)-2-bromoacetamide
Uniqueness
2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
685112-23-6 |
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Molecular Formula |
C14H14BrNO2 |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
2-bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide |
InChI |
InChI=1S/C14H14BrNO2/c1-18-13-7-6-10-4-2-3-5-11(10)12(13)9-16-14(17)8-15/h2-7H,8-9H2,1H3,(H,16,17) |
InChI Key |
XCDGXFXCPPSEQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC(=O)CBr |
Origin of Product |
United States |
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